molecular formula C17H13BrClNO4 B4583516 1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate

1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate

Cat. No. B4583516
M. Wt: 410.6 g/mol
InChI Key: RKLMJOCTCLCTEY-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are of interest in organic chemistry due to their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. Compounds with similar functional groups have been studied for their reactivity, synthesis methods, and physical and chemical properties.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including functional group transformations, halogenation, nitration, and coupling reactions. For example, the Ullmann reaction has been used for the coupling of halogenated compounds with phenols or amines in the presence of copper to form biaryl compounds, which might be analogous to steps involved in synthesizing the target compound (Miyano et al., 1984).

Molecular Structure Analysis

The analysis of molecular structures typically involves spectroscopic methods and crystallography. For example, X-ray crystallography has been used to determine the structure of molecular cocrystals and assess intermolecular interactions, such as hydrogen bonding and pi-pi stacking (Smith & Lynch, 2013).

Chemical Reactions and Properties

The reactivity of a compound like "1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate" could involve substitution reactions, where bromo and chloro groups react with nucleophiles, or nitration reactions, affecting the aromatic ring. Studies on benzo[b]thiophen derivatives highlight the complexity of bromination and nitration reactions and the formation of multiple products (Cooper et al., 1970).

Scientific Research Applications

Organic Synthesis Applications

One of the primary applications of compounds related to "1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate" is in the field of organic synthesis, where they serve as intermediates in the construction of complex molecules. For instance, studies have shown that haloarenes, such as bromo-substituted naphthalenes, can react with thiolate anions to produce thio-ethers, which are further oxidized to sulfones. These reactions demonstrate the compound's utility in synthesizing sulfur-containing organic molecules, which are important in pharmaceuticals and agrochemicals (Pastor, 1988).

Material Science

In material science, derivatives of this compound have been used to create novel materials with potential applications in organic electronics. For example, research involving the coupling of benzocyclobutene with nitriles and alkynes in the presence of zirconocene-copper mediators has led to the synthesis of substituted naphthalenes and isoquinolines. These compounds are of interest for their application in organic light-emitting diodes (OLEDs), highlighting the role of "1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate" derivatives in developing new electronic materials (Ramakrishna & Sharp, 2003).

Environmental Applications

Compounds similar to "1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate" have been studied for their behavior in environmental contexts, such as their potential to form dioxins during the thermal degradation of brominated hydrocarbons. These studies are crucial for understanding the environmental impact of brominated flame retardants and for developing safer disposal methods (Evans & Dellinger, 2003).

Analytical Chemistry

In analytical chemistry, derivatives of this compound have been employed as adsorbents for the preconcentration and determination of metals. For instance, a study utilized a solid material obtained from an ion pair of a bromo-substituted compound for the column preconcentration of copper, iron, nickel, and zinc, demonstrating its utility in trace metal analysis (Pancras & Puri, 2002).

properties

IUPAC Name

(1-bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chloro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO4/c18-16-12-4-2-1-3-10(12)5-8-15(16)24-17(21)13-7-6-11(20(22)23)9-14(13)19/h5-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLMJOCTCLCTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2Br)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chloro-4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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